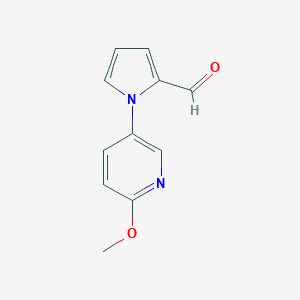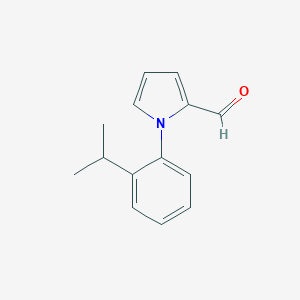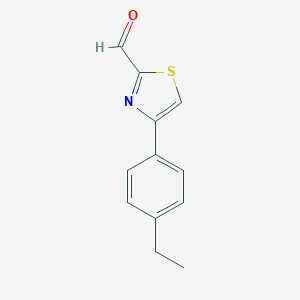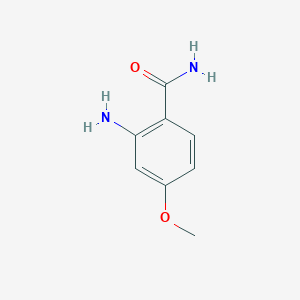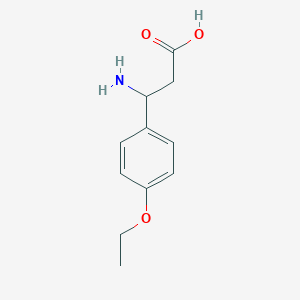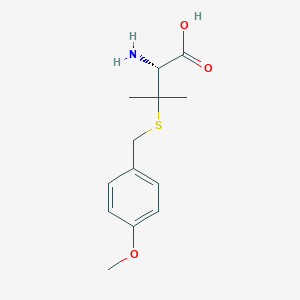
3-Formyl-4-thiopheneboronic acid
Descripción general
Descripción
3-Formyl-4-thiopheneboronic acid is a chemical compound with the formula C₅H₅BO₃S . It is a subclass of chemical compounds and has a mass of 155.9687 dalton .
Synthesis Analysis
The synthesis of boronic acids like 3-Formyl-4-thiopheneboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-Formyl-4-thiopheneboronic acid is represented by the canonical SMILES stringB(C1=CSC=C1C=O)(O)O . The molecular weight is 155.97 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Formyl-4-thiopheneboronic acid are not well-documented, boronic acids are known to be involved in various chemical reactions. For instance, they participate in Suzuki–Miyaura coupling and can undergo protodeboronation .Aplicaciones Científicas De Investigación
- Summary : 3-Formyl-4-thiopheneboronic acid is used in the synthesis of Poly-3-thienylboronic acid, a chemosensitive derivative of polythiophene .
- Methods : The compound is synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in a mixture of boron trifluoride diethyl etherate and acetonitrile .
- Results : The resulting polymer layer is a highly flexible film of 110 nm thick with grains of 60–120 nm in size . It shows a strong negative solvatochromic effect and a well reversible electrochromic effect .
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are PARP-1 inhibitors .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the preparation of phenanthro-dithiophene moieties, which have field-effect transistor properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Application in Electrochemistry
Application in Organic Synthesis
Application in the Synthesis of PARP-1 Inhibitors
Application in the Preparation of Phenanthro-dithiophene Moieties
Safety And Hazards
While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-thiopheneboronic acid | |
CAS RN |
4347-32-4 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-formylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

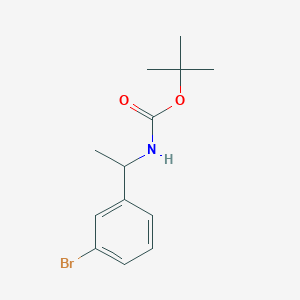
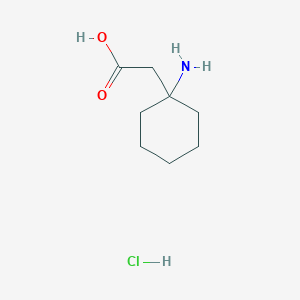
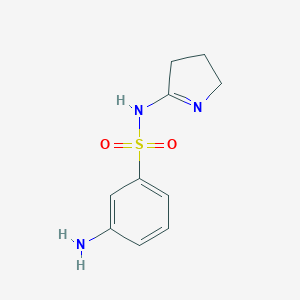
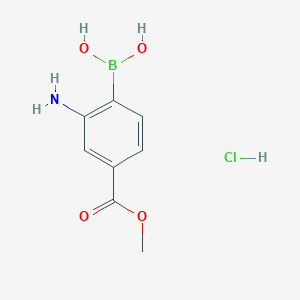
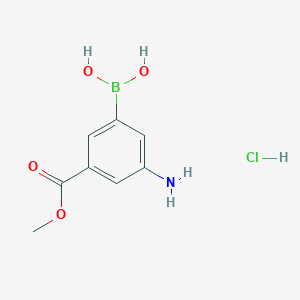
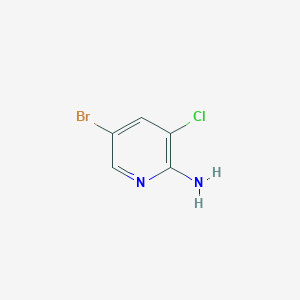
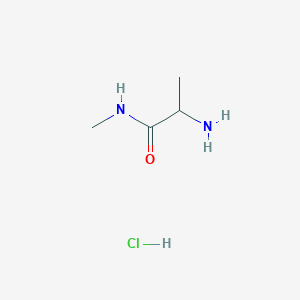
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
